4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide

Description

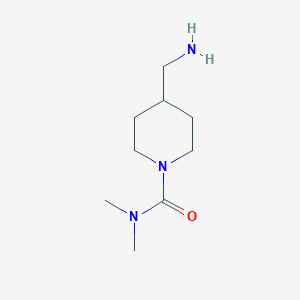

4-(Aminomethyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine-derived compound featuring a carboxamide group at the 1-position and an aminomethyl substituent at the 4-position of the piperidine ring. The molecule combines a primary amine (via the aminomethyl group) with a tertiary dimethylamine (via the carboxamide side chain), resulting in distinct physicochemical properties. Its synthesis involves multi-step reactions, including reductions and macrocyclization strategies, as highlighted in piperidine-based synthetic studies . The compound’s structural flexibility and dual amine functionalities make it a candidate for pharmacological applications, particularly in targeting receptors sensitive to basic nitrogen-containing motifs.

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11(2)9(13)12-5-3-8(7-10)4-6-12/h8H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHBGTREFBMQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of piperidine with formaldehyde and dimethylamine, followed by acylation with a suitable carboxylic acid derivative. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C_{8}H_{16}N_{2}O

Molecular Weight : 172.23 g/mol

IUPAC Name : 4-(Aminomethyl)-N,N-dimethylpiperidine-1-carboxamide

The compound features a piperidine ring with an amine and carboxamide functional group, which contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antiviral Activity : Research has indicated that derivatives of this compound can inhibit viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg viruses. Studies have shown that certain analogs exhibit significant potency in inhibiting these viruses, suggesting potential for therapeutic development against viral infections .

- Neuropharmacological Potential : The compound has been explored for its effects on neurotransmitter systems. It may modulate receptor activity related to dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases .

Biological Research

The compound's unique structure enables it to serve as an important tool in biological studies:

- Enzyme Inhibition Studies : It has been used to investigate the inhibition of key enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease research. Compounds based on this structure have shown promise in improving cognitive function by enhancing cholinergic transmission .

- Cancer Research : Some studies have focused on the anticancer properties of piperidine derivatives, including those related to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Industrial Applications

In the industrial sector, this compound serves as a valuable building block for synthesizing specialty chemicals:

- Synthesis of Complex Molecules : Its reactivity allows it to be utilized in the synthesis of more complex organic molecules, which can be applied in pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Efficacy

A study published in Nature detailed the discovery of small molecule inhibitors derived from this compound that effectively block Ebola virus entry into host cells. The results showed that specific modifications to the compound significantly enhanced its antiviral activity, providing a pathway for developing new antiviral therapies .

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotection revealed that derivatives of this compound could inhibit enzymes involved in neurodegeneration. A study highlighted its ability to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits Ebola and Marburg virus entry | |

| Neuroprotective | Protects against oxidative stress in neurons | |

| Anticancer | Cytotoxic effects on various cancer cell lines |

Table 2: Synthesis Overview

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Alkylation | Reaction with formaldehyde and amines | 75 |

| Coupling | Coupling with chlorobenzamide intermediates | 80 |

| Reduction | Conversion of amide to amine | 70 |

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations at the 4-Position

(a) 4-(Dimethylamino)-N,N-Dimethylpiperidine-1-Carboxamide

- Structural Difference: Replaces the aminomethyl group with a tertiary dimethylamino group (NMe₂) at the 4-position.

- Impact: Basicity: The dimethylamino group (pKa ~10–11) is more basic than the primary aminomethyl group (pKa ~9–10), altering ionization at physiological pH . Lipophilicity: Increased hydrophobicity (logP ~1.8 vs. ~1.2 for the aminomethyl analog) enhances membrane permeability but may reduce aqueous solubility .

(b) 4-(Aminomethyl)piperidine-1-Carboximidamide Dihydrochloride

- Structural Difference : Substitutes the carboxamide (-CONMe₂) with a carboximidamide (-C(=NH)NH₂) group.

- Impact :

Piperidine vs. Piperazine Ring Systems

N-Ethyl-N,4-Dimethylpiperazine-1-Carboxamide

- Structural Difference : Replaces the piperidine ring with a piperazine ring (two nitrogen atoms).

- Impact: Basicity: Piperazine derivatives exhibit dual basicity (pKa1 ~9.8, pKa2 ~5.6), enabling pH-dependent solubility and binding .

Aromatic Substituents and Extended Functional Groups

N-[1-(2-(1H-Indol-3-yl)ethyl)-4-piperidinyl][1,1'-Biphenyl]-4-carboxamide

- Structural Difference : Incorporates a bulky biphenyl-indole substituent at the 4-position.

- Impact :

Key Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility: The aminomethyl group at the 4-position is more synthetically tractable than dimethylamino analogs, as evidenced by higher yields in macrocyclization reactions (17–18% for aminomethyl derivatives vs. challenges in dimethylamino synthesis) .

- Metabolic Stability: N,N-dimethyl groups on the carboxamide are susceptible to liver microsomal N-demethylation, as seen in DIC metabolism .

- Biological Targeting: Piperidine carboxamides with aminomethyl groups may offer balanced solubility and permeability for CNS targets, whereas piperazine derivatives are better suited for peripheral targets due to pH-dependent solubility .

Biological Activity

4-(Aminomethyl)-N,N-dimethylpiperidine-1-carboxamide, also known by its CAS number 1510365-83-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminomethyl group and a dimethylcarboxamide moiety. Its structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, affecting signaling pathways associated with neurological disorders.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For example, it has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Case Study : In vitro studies demonstrated that this compound exhibits cytotoxic effects on human liver cancer cells (HepG2), with an IC50 value indicating significant anti-proliferative activity .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects against neurodegenerative diseases:

- Alzheimer's Disease : Research suggests it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease progression. This dual inhibition could enhance cholinergic signaling in the brain .

Data Table: Summary of Biological Activities

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HepG2 cells | |

| Neuroprotection | AChE and BuChE inhibition | |

| Antiviral | Potential inhibitor of Ebola virus entry |

Case Studies and Research Findings

- Anticancer Research : A study highlighted the compound's ability to induce apoptosis in FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin . This suggests its potential as an anticancer agent through targeted apoptosis mechanisms.

- Neuroprotective Research : Another investigation focused on the compound's interaction with cholinergic systems, where it showed promise as a dual inhibitor for treating Alzheimer's disease by enhancing neurotransmitter levels .

- Antiviral Properties : Recent findings indicate that derivatives of this compound have shown effectiveness against Ebola virus entry, suggesting broad-spectrum antiviral activity .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization can be achieved through multi-step protocols involving reductive amination or carboxamide coupling. For example, using tert-butyloxycarbonyl (Boc) protection for the aminomethyl group during intermediate steps can reduce side reactions. Purification via column chromatography (e.g., silica gel with gradient elution) and characterization by H/C NMR or LC-MS ensures product integrity . Adjusting reaction parameters, such as solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C), can further enhance yield .

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer : X-ray crystallography (e.g., COD Entry 2230670) resolves stereochemistry and hydrogen-bonding networks, while NMR (H/C) confirms proton environments and substituent positions . Mass spectrometry (HRMS) validates molecular weight, and HPLC determines purity (>95%). Computational tools like molecular dynamics simulations predict solubility (e.g., ESOL, XLOGP3) and bioavailability .

Q. How can researchers design initial biological activity studies for this compound?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or carbonic anhydrase) using spectrophotometric methods. Dose-response curves (IC) and kinetic studies (Lineweaver-Burk plots) assess potency and mechanism. Reference compounds (e.g., donepezil) should be included for comparison .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., solubility, binding affinity) be resolved?

- Methodological Answer : Discrepancies often arise from force field limitations in simulations. Validate computational models using experimental crystallographic data (e.g., lattice parameters ) to refine van der Waals radii and partial charges . Hybrid QM/MM methods improve accuracy for binding affinity predictions .

Q. What strategies are recommended for investigating the compound’s interaction with membrane-bound receptors (e.g., GPCRs)?

- Methodological Answer : Use surface plasmon resonance (SPR) or radioligand binding assays (H-labeled antagonists) to measure affinity (). Molecular docking (AutoDock Vina) guided by cryo-EM receptor structures identifies key binding residues. Mutagenesis studies (e.g., alanine scanning) validate computational predictions .

Q. How can researchers elucidate the reaction mechanism of carboxamide formation in multi-step syntheses?

- Methodological Answer : Employ isotopic labeling (e.g., N in the aminomethyl group) and track intermediates via H NMR kinetics. Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. Compare experimental IR spectra (e.g., carbonyl stretches at ~1650 cm) with computational vibrational analyses .

Q. What methodologies are critical for assessing the compound’s pharmacokinetics in preclinical models?

- Methodological Answer : Conduct in vivo studies using LC-MS/MS to measure plasma half-life (), volume of distribution (), and clearance (CL). Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. CYP450 inhibition profiles (e.g., CYP3A4, CYP2D6) are evaluated using fluorogenic substrates .

Q. How can researchers ensure reproducibility in multi-laboratory studies involving this compound?

- Methodological Answer : Standardize protocols using IUPAC guidelines for solvent purity, reaction conditions, and analytical thresholds (e.g., >95% purity by HPLC). Share raw crystallographic data (e.g., CIF files from COD) and NMR spectra (Bruker/TopSpin formats) via repositories like Zenodo. Cross-validate results via round-robin testing with blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.